(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)butanamide
Description
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-nitrophenyl)butanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a furan-methylene group at position 5 and a 2-nitrophenylbutanamide chain at position 2. Thiazolidinones are renowned for their diverse pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties. The presence of the 2-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance electrophilicity and influence binding to biological targets .
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-16(19-13-6-1-2-7-14(13)21(24)25)8-3-9-20-17(23)15(28-18(20)27)11-12-5-4-10-26-12/h1-2,4-7,10-11H,3,8-9H2,(H,19,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVQVKPKVXSERZ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
The most structurally analogous compound identified is 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS: 637318-77-5), which substitutes the 2-nitrophenyl group with a 4-methylphenyl moiety . This difference in substituents has profound implications:
| Property | Target Compound (2-Nitrophenyl) | Analog (4-Methylphenyl) |
|---|---|---|
| Substituent Electronic Effects | Strong electron-withdrawing (-NO₂) | Electron-donating (-CH₃) |
| Polarity | Higher (due to -NO₂) | Lower |
| Calculated logP | ~3.8 (estimated) | ~3.2 (estimated) |
| Hydrogen Bonding Capacity | Nitro group acts as H-bond acceptor | Limited H-bond potential |
| Synthetic Accessibility | Challenging (nitro group reactivity) | Moderate |
Pharmacological Activity Trends
- Antimicrobial Potential: Thiazolidinones with electron-withdrawing groups (e.g., -NO₂) often exhibit stronger antibacterial activity due to enhanced electrophilic interactions with microbial enzymes.
- Enzyme Inhibition: The nitro-substituted compound may show superior inhibition of targets like tyrosine kinase or HIV-1 integrase compared to the methyl analog, as observed in related thiazolidinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
